1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a morpholine moiety, and dichlorophenyl and methyl groups. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction with a morpholine derivative.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired triazole-carboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl and morpholine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in neurological disorders.
Comparison with Similar Compounds
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Lacks the morpholine moiety, which may affect its biological activity and chemical reactivity.
1-(3,5-dichlorophenyl)-5-methyl-N-(2-piperidinophenyl)-1H-1,2,4-triazole-3-carboxamide: Contains a piperidine group instead of morpholine, which can influence its pharmacological properties.
1-(3,5-dichlorophenyl)-5-methyl-N-(2-pyrrolidinophenyl)-1H-1,2,4-triazole-3-carboxamide: Features a pyrrolidine moiety, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylphenyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-13-23-19(25-27(13)16-11-14(21)10-15(22)12-16)20(28)24-17-4-2-3-5-18(17)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCYBBHCKCGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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